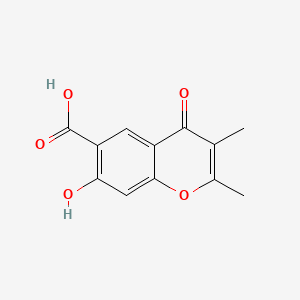
6-Carboxy-7-hydroxy-2,3-dimethylchromone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Carboxy-7-hydroxy-2,3-dimethylchromone is a chromone derivative with the molecular formula C12H10O5. It is known for its unique chemical structure, which includes a carboxyl group at the 6th position, a hydroxyl group at the 7th position, and two methyl groups at the 2nd and 3rd positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carboxy-7-hydroxy-2,3-dimethylchromone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3-dimethylphenol with phthalic anhydride in the presence of a catalyst, followed by cyclization and oxidation steps to introduce the carboxyl and hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Analyse Des Réactions Chimiques
Types of Reactions
6-Carboxy-7-hydroxy-2,3-dimethylchromone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various esters, ethers, ketones, and alcohols, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
6-Carboxy-7-hydroxy-2,3-dimethylchromone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 6-Carboxy-7-hydroxy-2,3-dimethylchromone involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
6-Carboxy-7-hydroxy-2,3-dimethylchromone can be compared with other chromone derivatives such as:
- 5-Hydroxy-2,3-dimethyl-7-methoxychromone
- 7-Hydroxy-5-methoxy-2,3-dimethylchromone
- 7-Ethyl-8-hydroxy-6-methoxy-2,3-dimethylchromone
These compounds share similar structural features but differ in the position and type of functional groups, which can influence their chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C12H10O5 |
|---|---|
Poids moléculaire |
234.20 g/mol |
Nom IUPAC |
7-hydroxy-2,3-dimethyl-4-oxochromene-6-carboxylic acid |
InChI |
InChI=1S/C12H10O5/c1-5-6(2)17-10-4-9(13)7(12(15)16)3-8(10)11(5)14/h3-4,13H,1-2H3,(H,15,16) |
Clé InChI |
SWWOZLCHRWRWDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=CC(=C(C=C2C1=O)C(=O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B15295879.png)
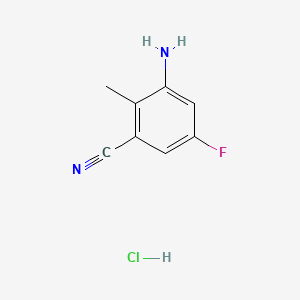
![3-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15295884.png)
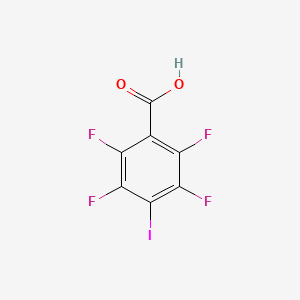
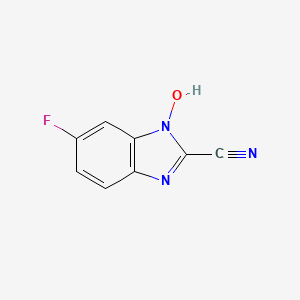
![4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B15295911.png)
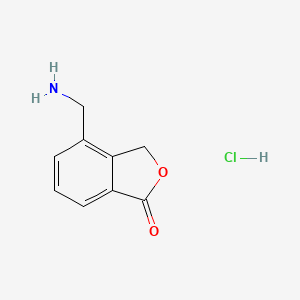
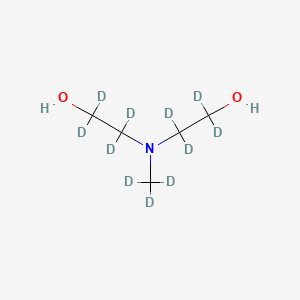
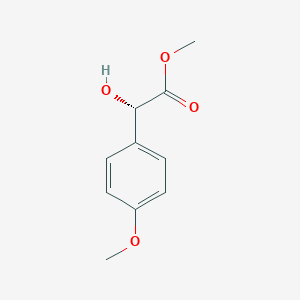

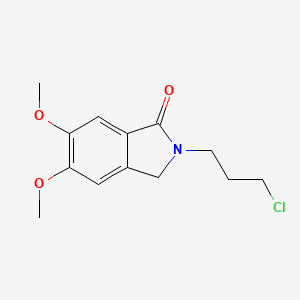
![2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-2-phenylacetamide](/img/structure/B15295961.png)
![Tert-butyl 1'-amino-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1-carboxylate](/img/structure/B15295969.png)
![N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide](/img/structure/B15295982.png)
